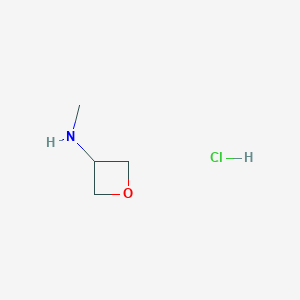

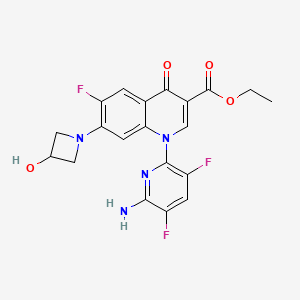

![molecular formula C10H10N2O2 B3028322 3-Hydroxy-1',2'-dihydrospiro[cyclobutane-1,3'-pyrrolo[2,3-b]pyridine]-2'-one CAS No. 1860028-21-2](/img/structure/B3028322.png)

3-Hydroxy-1',2'-dihydrospiro[cyclobutane-1,3'-pyrrolo[2,3-b]pyridine]-2'-one

Overview

Description

3-Hydroxy-1',2'-dihydrospiro[cyclobutane-1,3'-pyrrolo[2,3-b]pyridine]-2'-one, also known as HBSP, is a small molecule compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development.

Scientific Research Applications

Synthesis and Structural Characterization

- Pyrrole heterocyclic systems, including derivatives of 3-Hydroxy-1',2'-dihydrospiro[cyclobutane-1,3'-pyrrolo[2,3-b]pyridine]-2'-one, have been studied for their synthesis and structural characterization. Such studies often focus on the transformation of furan-3-one derivatives into various pyrrole-based structures via reactions with amino acids (İ. Koca et al., 2014).

Heterocyclic Library Construction

- This compound has been utilized in the construction of combinatorial libraries of heterocyclic compounds, such as in the synthesis of 2H-spiro-[chromeno[2,3-c]pyrrole-1,3'-indoline]-2',3,9-triones. This method is valuable for generating diverse derivatives featuring the indolin-2-one motif, a crucial structural element in natural alkaloids (R. Vydzhak et al., 2020).

Development of Spiroindole Derivatives

- Spiroindole derivatives, which include the this compound structure, have been synthesized through various methods. These methods often involve reactions with α-iodoacetamide and subsequent transformations, showcasing the compound's versatility in organic synthesis (A. Shachkus et al., 1989).

Organic Synthesis and Cycloaddition Reactions

- The compound has been employed in [3+2] cycloaddition reactions involving 3-aminooxindoles, aldehydes, and methyleneindolinone derivatives. This highlights its role in the synthesis of dispiro[pyrrolidine-2,3'-oxindole] derivatives, which are important for developing novel organic compounds (Qian Wei et al., 2016).

Formation of Spiro Indane Derivatives

- Studies on the formation of spiro indane derivatives from hydroxy lactams derived from N-(1-phenylethyl)-phthalimide and -pyridine-2,3-dicarboximide have also utilized this compound. These studies provide insights into the acid-catalyzed rearrangements leading to various spiro indane structures (A. Bahajaj et al., 1996).

Novel Asymmetric Cycloaddition Reactions

- The compound has been a subject of study in the development of asymmetric [3 + 2] cycloaddition reactions, particularly involving 3-amino oxindole-based azomethine ylides and α,β-enones. This research contributes to the field of organocatalysis and the synthesis of spiro[pyrrolidine-oxindoles] with high regio- and enantioselectivities (Guodong Zhu et al., 2017).

Mechanism of Action

Target of Action

Similar compounds, such as 1h-pyrrolo[2,3-b]pyridine derivatives, have been reported to exhibit potent activities againstFibroblast Growth Factor Receptors (FGFR1, 2, and 3) . FGFRs play an essential role in various types of tumors, making them attractive targets for cancer therapy .

Mode of Action

It can be inferred from related compounds that the 1h-pyrrolo[2,3-b]pyridine ring could form two hydrogen bonds with the backbone carbonyl of e562 and nh of a564 in the hinge region . This interaction could potentially inhibit the activation of FGFRs, thereby disrupting the associated signaling pathways .

Biochemical Pathways

Upon binding to fibroblast growth factors, FGFRs undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in the activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt . Abnormal activation of the FGFR signaling pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .

Pharmacokinetics

The low molecular weight of related compounds suggests that they may have favorable pharmacokinetic properties .

Result of Action

In vitro studies of related compounds have shown that they can inhibit cancer cell proliferation and induce apoptosis . Furthermore, these compounds have also been found to significantly inhibit the migration and invasion of cancer cells .

Properties

IUPAC Name |

3'-hydroxyspiro[1H-pyrrolo[2,3-b]pyridine-3,1'-cyclobutane]-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c13-6-4-10(5-6)7-2-1-3-11-8(7)12-9(10)14/h1-3,6,13H,4-5H2,(H,11,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDSSIYWMZSGMCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC12C3=C(NC2=O)N=CC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301146888 | |

| Record name | Spiro[cyclobutane-1,3′-[3H]pyrrolo[2,3-b]pyridin]-2′(1′H)-one, 3-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301146888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1860028-21-2 | |

| Record name | Spiro[cyclobutane-1,3′-[3H]pyrrolo[2,3-b]pyridin]-2′(1′H)-one, 3-hydroxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1860028-21-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Spiro[cyclobutane-1,3′-[3H]pyrrolo[2,3-b]pyridin]-2′(1′H)-one, 3-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301146888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 3-bromo-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylate](/img/structure/B3028239.png)

![1-[3-(Trifluoromethyl)phenyl]-1H-imidazole-5-carboxylic acid](/img/structure/B3028240.png)

![3-Cyclopropylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B3028241.png)

![3-Cyclopropylpyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B3028242.png)

![7-Hexyl-2-phenyl-[1]benzothiolo[3,2-b][1]benzothiole](/img/structure/B3028245.png)

![2-Octyl-7-phenylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene](/img/structure/B3028246.png)

![[2-(Hydroxymethyl)-5,8-dioxaspiro[3.4]octan-2-yl]methanol](/img/structure/B3028255.png)

![tert-Butyl 1-azaspiro[3.3]heptan-6-ylcarbamate hydrochloride](/img/structure/B3028258.png)